![molecular formula C9H5BrClNO2S B2469098 6-Bromoquinoline-8-sulfonyl chloride CAS No. 98591-39-0](/img/structure/B2469098.png)
6-Bromoquinoline-8-sulfonyl chloride
Overview
Description
6-Bromoquinoline-8-sulfonyl chloride is a chemical compound with the CAS Number: 98591-39-0 . It has a molecular weight of 306.57 . The IUPAC name for this compound is 6-bromo-8-quinolinesulfonyl chloride .
Synthesis Analysis
The synthesis of 6-Bromoquinoline-8-sulfonyl chloride and its interaction with nucleophilic reagents have been studied . The reaction of 8,8’-disulfanediyldiquinoline with halogenating agents (SO2Cl2 or Br2) at room temperature in CH2Cl2 or CHCl3 leads to the generation of quinoline-8-sulfonyl chloride .Molecular Structure Analysis
The molecular structure of 6-Bromoquinoline-8-sulfonyl chloride is represented by the InChI code: 1S/C9H5BrClNO2S/c10-7-4-6-2-1-3-12-9(6)8(5-7)15(11,13)14/h1-5H . This indicates that the compound consists of carbon, hydrogen, bromine, chlorine, nitrogen, oxygen, and sulfur atoms.Chemical Reactions Analysis
The reactions of quinoline-8-sulfonyl halides with cycloalkenes (cyclopentene, cyclohexene, and cyclooctene), depending on the nature of the halogen, led to [1,4]thiazino[2,3,4-ij]quinolin-11-ium derivatives or 8-[(2-chlorocycloalkyl)sulfanyl]quinolines in high yields .Physical And Chemical Properties Analysis
6-Bromoquinoline-8-sulfonyl chloride has a molecular weight of 306.57 . The compound’s physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.Scientific Research Applications
Copper-Catalyzed Sulfonylation
A significant application of compounds related to 6-Bromoquinoline-8-sulfonyl chloride is in copper-catalyzed sulfonylation reactions. For instance, a study demonstrated the copper(I)-mediated sulfonylation of 8-aminoquinoline amides with sulfonyl chlorides, highlighting excellent substrate tolerance and moderate to good yields, especially for aliphatic sulfonyl chlorides (Qiao et al., 2015).
Selective C-H Bond Sulfonylation
Another research application is the copper-catalyzed direct C-H bond sulfonylation of aminoquinolines using arylsulfonyl chlorides. This process occurs exclusively at the C5-H position of quinoline rings and can tolerate a wide spectrum of functional groups, leading to useful compounds (Liang et al., 2015).
Synthesis of Sulfonamides and Metal Complexes
The reaction of 8-aminoquinoline with various sulfonyl chlorides in basic media leads to the formation of sulfonamides. These sulfonamides, when reacted with Ni(II) salts, form complexes with interesting crystalline structures and properties, as explored in a study by Macías et al. (2002).
Synthesis of Hexahydroquinolines
The synthesis of hexahydroquinolines, facilitated by sulfonic acid functionalized pyridinium chloride, is another area of application. This process involves a multi-component condensation, highlighting the versatility of related compounds in synthesizing heterocyclic structures (Khazaei et al., 2013).
Synthesis of Fluorescent Indicators
Compounds like 6-Bromoquinoline-8-sulfonyl chloride have applications in the synthesis of fluorescent indicators. These indicators are useful in various biological applications, including the measurement of chloride activity and transport in cells (Verkman & Biwersi, 1995).
Safety And Hazards
The safety data sheet for a similar compound, Quinoline-8-sulfonyl chloride, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .
Future Directions
Quinoline derivatives, including 6-Bromoquinoline-8-sulfonyl chloride, have attracted scholars’ attention because they exhibit a wide spectrum of biological activity . They have been widely used as important building blocks for the manufacture of elastomers, pharmaceuticals, dyes, detergents, ion exchange resins, and herbicides . Therefore, the development of a milder and more practical method for the synthesis of sulfonyl chlorides, including 6-Bromoquinoline-8-sulfonyl chloride, is highly desirable .
properties
IUPAC Name |
6-bromoquinoline-8-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO2S/c10-7-4-6-2-1-3-12-9(6)8(5-7)15(11,13)14/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHOYDOQDYWDGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)S(=O)(=O)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoquinoline-8-sulfonyl chloride | |
CAS RN |
98591-39-0 | |
Record name | 6-bromoquinoline-8-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Citations
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